Product packaging for Congo red,IND(Cat. No.:)

Congo red,IND

Cat. No.: B12403004
M. Wt: 696.7 g/mol
InChI Key: IQFVPQOLBLOTPF-UHFFFAOYSA-L
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Description

Congo red,IND is a useful research compound. Its molecular formula is C32H22N6Na2O6S2 and its molecular weight is 696.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H22N6Na2O6S2 B12403004 Congo red,IND

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H22N6Na2O6S2

Molecular Weight

696.7 g/mol

IUPAC Name

disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C32H24N6O6S2.2Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

IQFVPQOLBLOTPF-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Historical and Foundational Research Context of Congo Red Cr

Early Scientific Discoveries and Initial Applications in Research

The story of Congo red begins in the late 19th century, a period of burgeoning innovation in the synthetic dye industry. bris.ac.uk Its discovery and initial uses laid the groundwork for its eventual, and perhaps more significant, role in biomedical research.

In 1883, a young chemist named Paul Böttiger, while working at the Friedrich Bayer Company in Elberfeld, Germany, synthesized a novel red dye. bris.ac.uknih.gov Böttiger's primary goal was to create a substance that could function as a pH indicator. nih.govresearchgate.net The resulting compound, later named Congo red, exhibited a distinct color change from red in alkaline or weakly acidic solutions to blue or violet in strongly acidic conditions, confirming its utility as a pH indicator. nih.govarkajainuniversity.ac.inwikipedia.org This property is due to the dye's molecular structure, which is sensitive to changes in hydrogen ion concentration. nih.gov

Despite its success as an indicator, Böttiger's employer was initially uninterested in the dye, deeming it the "wrong color" for their commercial ambitions which were focused on creating a competitor to the valuable indigo (B80030) dye. bris.ac.uk Consequently, Böttiger patented the dye in his own name and sold it to the AGFA company of Berlin. wikipedia.orgbris.ac.uk AGFA marketed the dye as "Congo red," a name chosen for marketing purposes to evoke the exotic and topical image of the African Congo, which was a subject of significant European interest at the time of the 1884-1885 Berlin West Africa Conference. bris.ac.ukresearchgate.netbris.ac.uk The dye was a commercial success as the first "direct dye," meaning it could stain textiles like cotton without the need for a mordant, a substance used to fix the dye to the fabric. bris.ac.ukbris.ac.uk This simplified the dyeing process and was a significant advancement in the textile industry. bris.ac.uk Following its success, a number of other dyes were given the "Congo" moniker, including Congo rubine, Congo corinth, and Congo blue. bris.ac.uknih.gov

PropertyDescription
Discovery Year 1883 nih.govresearchgate.net
Discoverer Paul Böttiger bris.ac.uknih.gov
Initial Intended Use pH Indicator nih.govresearchgate.net
Color Change (pH) Red in alkaline/weakly acidic solutions, blue/violet in strongly acidic solutions nih.govwikipedia.org
Commercialization Marketed by AGFA as the first "direct dye" bris.ac.ukwikipedia.orgbris.ac.uk

The transition of Congo red from a textile dye to a crucial histological stain began in the early 20th century. In 1922, the German physician Hermann Bennhold made a serendipitous discovery while using Congo red for a different purpose. nih.govbitesizebio.comnih.gov Bennhold was investigating the use of intravenous Congo red injections to measure blood volume when he observed that the dye disappeared from the bloodstream of patients with amyloidosis much faster than in healthy individuals. nih.gov Autopsies revealed that the dye had accumulated in the amyloid deposits within the organs of these patients. bitesizebio.comnih.gov This marked the first use of Congo red for the in vivo diagnosis of amyloidosis. bris.ac.uknih.gov

For several decades, this method of intravenous injection and subsequent plasma analysis was a standard diagnostic procedure for amyloidosis. bris.ac.uk However, the focus eventually shifted to the use of Congo red as a direct histological stain for tissue sections. nih.gov When stained with Congo red, amyloid deposits appear pale orange-red under normal bright-field microscopy. bitesizebio.commm713.org The truly diagnostic feature, however, was discovered in 1929 by the Belgian neuropathologist Paul Divry. mm713.org He noted that when Congo red-stained amyloid was viewed under polarized light, it exhibited a characteristic "apple-green" birefringence. bris.ac.ukmm713.org This unique optical property became the gold standard for identifying amyloid fibrils in tissue samples and remains essential for the diagnosis of amyloidosis today. bris.ac.ukbitesizebio.comresearchgate.net While the term "apple-green" is widely used, it's important to note that other colors can also be observed depending on the optical setup. nih.govnih.gov

MilestoneResearcher(s)YearSignificance
Discovery of CR binding to amyloid Hermann Bennhold1922First use of Congo red for in vivo diagnosis of amyloidosis. nih.govbitesizebio.comwikilectures.eu
Observation of apple-green birefringence Paul Divry1929Established the pathognomonic sign for amyloid in tissue sections under polarized light. mm713.org
Continued use as diagnostic gold standard N/APresentCongo red staining with polarization microscopy remains a cornerstone of amyloidosis diagnosis. bris.ac.ukbitesizebio.comucla.edu

Evolution of Research Utility Beyond Original Scope

While Congo red's fame is intrinsically linked to amyloidosis, its utility in research has expanded far beyond this initial application. The very properties that make it an effective amyloid stain—its ability to bind to β-sheet-rich structures—have made it a valuable tool in other areas of study. researchgate.net

In microbiology, Congo red has been used for decades to identify bacterial strains that produce amyloid fibers, such as the curli appendages of Escherichia coli, and to visualize the overexpression of polysaccharides in biofilm matrices. researchgate.netplos.orgscience.gov The dye can be added directly to growth media to differentiate between colonies that produce these extracellular components. plos.org It is also used in the diagnosis of infections caused by certain bacteria, like Shigella flexneri, where the dye binds to a unique lipopolysaccharide structure on the bacterium's surface. wikipedia.orgresearchgate.net

Advanced Methodologies and Mechanistic Studies of Congo Red Interactions with Biological Systems

Elucidating the Binding Mechanisms with Amyloid Fibrils

Congo red (CR) is a symmetrical, linear azo dye renowned for its diagnostic utility in identifying amyloid deposits in tissues. nih.govbitesizebio.com Its ability to selectively bind to the characteristic cross-β-sheet structure of amyloid fibrils, regardless of the constituent protein, suggests a common recognition motif. oneamyloidosisvoice.comnih.gov Understanding the molecular underpinnings of this interaction is crucial for diagnostics and for designing therapeutic agents that can target these pathological protein aggregates. ub.eduub.edu

The binding of Congo red to amyloid fibrils is a multifaceted process governed by a combination of non-covalent forces. The linear and planar structure of the CR molecule is critical for its interaction with the amyloid fibril surface. nih.govacs.org The primary forces implicated in this molecular recognition are hydrophobic interactions and π-π stacking, supplemented by electrostatic contributions. youtube.comresearchgate.net

The CR molecule possesses both hydrophobic and hydrophilic components. nih.gov Its hydrophobic core, consisting of a central biphenyl (B1667301) group and two flanking naphthalene (B1677914) groups, plays a significant role in the binding process. nih.govacs.org This apolar part of the molecule is thought to interact favorably with hydrophobic residues exposed on the surface of the amyloid fibrils. acs.orgresearchgate.net Molecular dynamics simulations suggest that these hydrophobic interactions are key to the burial of the dye molecule within the grooves on the fibril surface. acs.org

Another major contributor to the binding affinity is π-π stacking. researchgate.netresearchgate.net The aromatic rings of the Congo red molecule can engage in stacking interactions with aromatic amino acid residues (such as phenylalanine and tyrosine) that may be present within the β-sheet structure of the amyloid protein. researchgate.netresearchgate.net This type of interaction contributes to the stability and specificity of the CR-amyloid complex. researchgate.net

In addition to these forces, an electrostatic steering mechanism has been proposed to play a role in the initial recognition and binding of CR to the fibril. researchwithrowan.com The negatively charged sulfate (B86663) groups on the CR molecule can interact with positively charged amino acid residues on the fibril surface, guiding the dye to its primary binding sites. nih.govresearchwithrowan.com While hydrogen bonding has also been suggested as a potential mechanism, its role under typical histochemical conditions is considered less dominant than hydrophobic and van der Waals forces. youtube.comresearchgate.net

Interaction ForceDescriptionContributing Molecular FeaturesReferences
Hydrophobic InteractionsThe primary driving force for the burial of the nonpolar parts of the CR molecule into the fibril's surface grooves.Central biphenyl and naphthalene groups of CR; exposed hydrophobic residues on the amyloid fibril. acs.orgyoutube.comresearchgate.net
π-π StackingStacking of the aromatic rings of CR with aromatic residues of the amyloid protein, enhancing binding stability.Aromatic systems of CR; aromatic amino acid side chains (e.g., Phenylalanine, Tyrosine) in the amyloid protein. researchgate.netresearchgate.net
Electrostatic SteeringInitial attraction and guidance of the CR molecule to the fibril surface.Negatively charged sulfate groups of CR; positively charged amino acid residues on the fibril surface. nih.govresearchwithrowan.com

The defining structural feature of all amyloid deposits is the cross-β-sheet conformation, where β-strands run perpendicular to the long axis of the fibril, and the β-sheets are parallel to it. oneamyloidosisvoice.comnih.gov This regular, repeating architecture creates characteristic grooves on the fibril surface, which serve as the primary binding sites for Congo red. nih.govacs.org

Molecular docking simulations and structural studies have revealed that the linear Congo red molecule aligns itself within these grooves, with its long axis parallel to the fibril axis and antiparallel to the β-sheets. acs.orgnih.gov This orientation allows for maximal contact between the dye and the fibril surface, optimizing the hydrophobic and π-π stacking interactions. acs.orgresearchgate.net The spacing and regularity of the β-strands create a complementary binding surface for the elongated dye molecule. acs.org It has been proposed that a groove of at least six continuous β-strands is required for a CR molecule to bind effectively. acs.org

A secondary, less populated binding mode has also been described where the CR molecule binds parallel to the β-strands. acs.orgnih.gov However, the primary mode, with CR lying in the surface grooves along the fibril axis, is considered the most stable and is responsible for the characteristic optical properties of stained amyloid. acs.orgnih.gov This specific, ordered arrangement of multiple CR molecules along the fibril is the structural basis for the spectroscopic and optical phenomena observed upon binding. nih.govresearchgate.net

The highly ordered binding of Congo red to the cross-β-sheet structure of amyloid fibrils gives rise to unique and diagnostically significant optical phenomena. nih.govresearchgate.netresearchgate.net These manifestations are a direct consequence of the electronic structure of the dye molecules being perturbed and their transition dipole moments being uniformly aligned along the fibril axis. nih.govpnas.org

In an aqueous solution at neutral pH, Congo red exhibits a maximum absorbance (λmax) at approximately 490-498 nm. nih.govnih.govmdpi.com Upon binding to amyloid fibrils, this peak undergoes a characteristic bathochromic (red) shift to a longer wavelength, typically around 540 nm. nih.govresearchgate.netmdpi.comresearchgate.net This red shift is often accompanied by an increase in the molar extinction coefficient and the appearance of a shoulder peak. nih.gov The shift is attributed to the change in the electronic environment of the CR molecule as it transitions from the aqueous phase to the more hydrophobic and structured environment of the fibril binding site. researchgate.netresearchgate.net This spectral change serves as a quantitative measure of CR binding and amyloid formation in vitro. nih.govmdpi.com

ConditionTypical Absorbance Maximum (λmax)PhenomenonReferences
Congo Red in Aqueous Solution~490 - 498 nmBaseline absorbance nih.govnih.govmdpi.com
Congo Red Bound to Amyloid Fibrils~540 nmBathochromic (Red) Shift nih.govresearchgate.netmdpi.comresearchgate.net

The most renowned characteristic of Congo red-stained amyloid is the "apple-green" birefringence observed when viewed with a polarizing microscope under crossed polarizers. oneamyloidosisvoice.comyoutube.comyoutube.com Birefringence is an optical property of a material that has two different refractive indices depending on the polarization and propagation direction of light. basicmedicalkey.commq.edu.au The ordered, quasi-crystalline alignment of CR molecules along the fibril axis causes the stained amyloid to become highly birefringent. researchgate.netbasicmedicalkey.com The specific green color is a result of a phenomenon called anomalous dispersion of the refractive index around the dye's absorption peak. researchgate.netmq.edu.auresearchgate.net

In addition to birefringence, the oriented CR molecules also exhibit linear dichroism, which is the anisotropic absorption of linearly polarized light. nih.govpnas.org This means the amount of light absorbed by the stained fibril depends on the orientation of the light's polarization plane relative to the fibril axis. nih.govnih.gov Both birefringence and dichroism are direct consequences of the specific, parallel alignment of CR molecules on the amyloid fibril, a hallmark that confirms the presence of an ordered, cross-β-sheet structure. researchgate.netresearchgate.net

While Congo red is weakly fluorescent in aqueous solution, its fluorescence emission is significantly enhanced upon binding to amyloid fibrils. nih.gov This property can be used as a sensitive diagnostic tool for amyloidosis. nih.gov The enhancement of fluorescence is believed to result from the restriction of torsional rotation within the CR molecule upon binding. nih.govresearchwithrowan.com In solution, the biphenyl and naphthalene groups of the dye can rotate freely, which provides a non-radiative pathway for the decay of the excited state, thus quenching fluorescence. nih.gov When bound within the confines of the amyloid surface grooves, this internal rotation is hindered, leading to a higher quantum yield of fluorescence. nih.govresearchwithrowan.com

Spectroscopic and Optical Manifestations of Amyloid Binding

Methodological Advancements in Amyloid Research Utilizing Congo Red

Congo red (CR) remains a cornerstone in the diagnosis of amyloidosis, a group of diseases characterized by the extracellular deposition of misfolded proteins. researchgate.netoneamyloidosisvoice.com Despite its long history of use, research continues to refine and enhance methodologies involving this dye to improve the accuracy and depth of amyloid detection in biological tissues. researchgate.net

Optimized Staining Protocols for Microscopic Analysis

Standard Congo red staining protocols have been subject to various modifications to increase their sensitivity and specificity for amyloid detection. The classic alkaline Congo red method is widely used, where amyloid deposits stain red and exhibit a characteristic "apple-green" birefringence under polarized light. researchgate.netnih.govyoutube.com However, variations in staining intensity can occur depending on the amyloid type, tissue, and fixation duration, potentially leading to missed diagnoses of minimal deposits. nih.gov

To address these inconsistencies, several optimized protocols have been developed. High-pH Congo red staining is one such modification used for the detection of amyloid on formalin-fixed, paraffin-embedded tissue sections. ihcworld.com Another approach involves the use of phenol (B47542) Congo red (PHCR), which has demonstrated higher reactivity and staining intensity for amyloid deposits compared to the traditional alkaline method. nih.gov The PHCR protocol often includes steps to degrade connective tissue components, which can otherwise non-specifically bind to Congo red.

Optimized Congo Red Staining Parameters

Parameter Standard Protocol Optimized Modification Rationale for Optimization
pH Alkaline High pH or Acidic pre-treatment Enhances staining intensity and specificity. ihcworld.comnih.gov
Solvent Alkaline Alcohol Phenol-containing solutions Increases reactivity with amyloid and differentiation from connective tissue. nih.gov
Section Thickness 4-6 µm 2 µm (for IHC combination) or 8-10 µm (for scant deposits) Thinner sections improve specificity for co-localization studies, while thicker sections increase detection of minimal deposits. ihcworld.comnih.govkarger.com
Staining Time ~30 minutes 10 seconds (for IHC combination) Shorter times are necessary to preserve antigenicity for subsequent immunohistochemical staining. nih.govkarger.com
Pre-treatment Hydration Pre-heating of slides Improves staining quality and contrast, and reduces staining duration. nih.gov

Enhancements in Diagnostic Specificity and Sensitivity (e.g., Texas Red-filtered Fluorescence Microscopy)

While the apple-green birefringence seen with polarized light microscopy is the hallmark of Congo red-stained amyloid, its interpretation can be subjective and prone to interference. nih.govresearchgate.net To overcome these limitations, fluorescence microscopy has emerged as a powerful tool. Congo red exhibits fluorescent properties that are enhanced upon binding to amyloid fibrils. karger.comresearchgate.net

Integration with Complementary Research Techniques (e.g., Immunohistochemistry)

For a comprehensive understanding and classification of amyloid deposits, Congo red staining is often integrated with other techniques, most notably immunohistochemistry (IHC). oneamyloidosisvoice.comnih.govkarger.com This combination allows for the precise subtyping of amyloid, which is crucial for determining the underlying disease and guiding treatment. nih.govkarger.com

Protocols have been developed for performing Congo red and IHC as an in situ double staining on a single tissue section. nih.govkarger.com This approach requires modifications to both staining procedures to ensure compatibility. As mentioned, this includes shortening the Congo red staining time and adjusting the IHC protocol, for instance, by modifying the endogenous peroxidase blockage step. nih.govkarger.com The evaluation of these double-stained sections is typically performed using a combination of fluorescence and conventional light microscopy. nih.govkarger.com This allows researchers to first identify the Congo red-positive areas using fluorescence and then evaluate the co-localized immunohistochemical staining, thereby preventing false-positive IHC results. nih.govkarger.comsci-hub.se This integrated approach improves both the specificity and sensitivity of amyloid subtyping and is particularly valuable when tissue availability is limited. karger.com

Addressing Limitations and Artifacts in Congo Red-Based Amyloid Detection

Despite its utility, Congo red staining is not without its limitations and potential for artifacts. researchgate.netnih.gov Both false-positive and false-negative results are well-documented. nih.govnih.gov False positives can arise from the non-specific binding of Congo red to other tissue components like collagen, elastin, and fibrin, which can sometimes exhibit birefringence that may be misinterpreted as the characteristic apple-green of amyloid. nih.gov

Several factors can contribute to inconsistent staining and potential misinterpretation. These include variations in staining technique, the type and quality of the microscope and polarizers used, and even the mounting medium and coverslip material. nih.govnih.govsigmaaldrich.com For example, the use of plastic coverslips can interfere with polarized light examination. nih.govnih.gov Furthermore, the interpretation of the apple-green birefringence can be subjective. nih.govresearchgate.net

To address these challenges, researchers emphasize the importance of stringent staining conditions and the use of appropriate equipment, such as a metallurgical polarized microscope with strain-free optics. nih.govnih.gov Moreover, the use of complementary techniques like fluorescence microscopy and immunohistochemistry, as discussed above, is crucial for confirming the amyloid nature of deposits and avoiding diagnostic errors. nih.govresearchgate.net It is now widely accepted that Congo red staining alone may not be sufficient for a definitive diagnosis of amyloidosis in all cases. researchgate.netnih.gov

Research on Congo Red Interactions with Other Biomolecular Aggregates

The utility of Congo red extends beyond the study of pathological amyloids in vertebrates. Its ability to bind to β-sheet-rich structures has made it a valuable tool for investigating functional amyloids and other protein aggregates in a variety of biological systems.

Microbial Amyloids (Curli) and Extracellular Polymeric Substances (EPS)

Many bacteria produce functional amyloid fibers that play a role in processes such as biofilm formation and adhesion. nih.govresearchgate.net One of the most well-studied examples is the curli fibers produced by Escherichia coli. nih.govresearchgate.net These extracellular fibers are rich in β-sheet structures and, like pathological amyloids, bind to Congo red. nih.govplos.org This property is often exploited in microbiology, where Congo red is incorporated into agar (B569324) plates to qualitatively screen for curli-producing bacterial colonies. nih.govresearchgate.net

Research has delved into the specifics of the Congo red-curli interaction. Studies using surface plasmon resonance have measured the binding kinetics of Congo red to isolated curli fibers. nih.govresearchgate.net It has also been shown that the binding of Congo red to curli is pH-dependent. nih.govresearchgate.net Interestingly, while Congo red is a useful tool for identifying and quantifying curli, it does not typically inhibit bacterial growth or curli production. nih.gov

The fluorescent properties of Congo red upon binding to curli have also been harnessed to develop quantitative in situ assays for curli production in bacterial cultures. asm.org This provides a rapid and minimally invasive method to monitor curli expression. asm.org However, it is important to note that Congo red can also bind to other components of the bacterial extracellular polymeric substance (EPS) matrix, such as cellulose (B213188). plos.org This has led to the investigation of Congo red derivatives, like (E,E)-1-fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy) styrylbenzene (FSB), which exhibit more specific binding to curli with enhanced fluorescence and reduced binding to other biofilm components. plos.orgnih.gov

Protein Aggregates and Misfolding Studies

Congo red is a historically significant dye, initially used for textile purposes, that has become an invaluable tool in the study of protein misfolding and aggregation, particularly in the context of amyloid diseases. nih.gov Its specific affinity for the cross-β-sheet conformation characteristic of amyloid fibrils allows for the detection and characterization of these pathological protein aggregates. researchgate.netresearchgate.net This section delves into the advanced methodologies and mechanistic studies elucidating the interactions of Congo red with various protein aggregates central to neurodegenerative diseases.

The binding of Congo red to amyloid fibrils is known to cause a distinctive "apple-green" birefringence when viewed under polarized light, a feature that has long been the gold standard for identifying amyloid deposits in tissue samples. portlandpress.comoneamyloidosisvoice.com Beyond its diagnostic utility, research indicates that Congo red can actively interfere with the process of protein aggregation. nih.gov It has been shown to stabilize native protein monomers or partially folded intermediates, thereby reducing the concentration of more toxic oligomeric species. nih.govacs.org

The interaction is complex and not merely a simple staining process. It involves a detergent-like interaction with amyloidogenic peptides, such as amyloid-β, where it can promote β-sheet formation and aggregation but may also solubilize certain toxic species, rendering them less harmful. acs.org The mechanism of binding is thought to involve both hydrophobic and electrostatic interactions, with the planar, hydrophobic structure of the Congo red molecule intercalating between the β-sheets of the amyloid fibril. researchgate.netportlandpress.com Computational and biophysical studies have provided deeper insights into these interactions at an atomic level.

Interaction with Amyloid-β (Aβ) Peptides

The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Congo red's interaction with Aβ has been extensively studied to understand both the mechanism of amyloid formation and the dye's inhibitory effects. Molecular dynamics simulations and experimental studies have revealed that Congo red binds to the grooves formed by the β-sheets on the surface of Aβ protofibrils. nih.gov This binding is initiated by an electrostatic steering mechanism, where the negatively charged sulfonate groups of Congo red are attracted to positively charged residues on the Aβ fibril surface. nih.gov

Once bound, the Congo red molecule becomes torsionally restricted, which is responsible for its characteristic spectrophotometric shifts—a red shift in its absorption maximum from approximately 490 nm to 540 nm. portlandpress.comnih.gov While some studies suggest Congo red can inhibit Aβ fibrillization, others indicate it can also promote aggregation under certain conditions, highlighting the complexity of its effects. acs.orgresearchgate.net It appears to interact differently with various structural forms of Aβ, such as monomers, oligomers, and mature fibrils. acs.orgresearchgate.net For instance, it can stabilize the helical conformation of a specific region in Aβ(40) in a membrane-like environment, thereby preventing its conversion to a β-strand and subsequent aggregation. researchgate.net

Table 1: Biophysical Studies of Congo Red Interaction with Amyloid-β (Aβ)
TechniqueKey FindingsReference Protein/PeptideCitation
Molecular Dynamics SimulationsIdentified three major binding modes, with the primary mode in the grooves of β-sheets. Observed torsional restriction of Congo red upon binding.Aβ(9-40) protofibrils nih.gov
Isothermal Titration Calorimetry (ITC)Demonstrated two distinct binding sites for Congo red on Aβ(1-40) with high affinity. The interaction is enthalpically driven.Aβ(1-40), Aβ(12-28) scirp.orgscirp.org
NMR SpectroscopyShowed that Congo red interacts with the helical form of Aβ(40), specifically with residues 17-25, preventing the α-helix to β-strand conversion.Aβ(40) researchgate.net
Absorption SpectroscopyBinding of Congo red to Aβ fibrils induces a characteristic red shift in the absorption maximum from ~490 nm to ~540 nm.Aβ(1-40), Aβ(1-42) portlandpress.comscirp.org

Studies with Tau Protein Aggregates

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is another key feature of Alzheimer's disease and other tauopathies. Anionic dyes, including Congo red, are known to induce the fibrillization of tau in vitro. nih.govmdpi.com Computational docking analyses suggest that the binding affinity of Congo red to the tau paired helical filament (PHF) core is driven by electrostatic interactions. nih.gov Specifically, the negatively charged groups on Congo red interact with positively charged lysine (B10760008) residues (Lys311 and Lys340) within the binding site of the tau protofibril, stabilizing the complex. nih.gov This interaction with Congo red can induce tau to form aggregates, and studies using single-molecule mass photometry have shown that this process involves the formation of oligomers with lag-phase kinetics. mdpi.comresearchgate.net

Interactions with α-Synuclein and Prion Proteins

Congo red has also been instrumental in studying the aggregation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease, and prion proteins (PrP) associated with transmissible spongiform encephalopathies. nih.govnih.gov Biophysical studies on α-synuclein show that Congo red interacts with the N-terminal and central regions of the monomeric protein. nih.gov However, the inhibition of α-synuclein fibrillation appears to result from the interaction between α-synuclein fibrils or protofibrils and micelles formed by Congo red, rather than binding to the free monomeric protein. acs.org The interaction is predominantly electrostatic for the N-terminal residues and mostly hydrophobic for the central region of α-synuclein. acs.org

In prion disease research, Congo red and its derivatives have been shown to inhibit the accumulation of the protease-resistant, misfolded form of the prion protein (PrPSc) in cell cultures. nih.govnih.gov Studies have demonstrated that the protease-sensitive form of PrP can bind directly to Congo red. nih.gov This binding appears to interfere with the interaction of PrP with endogenous glycosaminoglycans, which is a crucial step in the conversion to the pathogenic PrPSc form. nih.gov

Table 2: Research Findings on Congo Red Interactions with Other Protein Aggregates
ProteinDisease AssociationKey Research Findings on Congo Red InteractionCitation
TauAlzheimer's Disease, TauopathiesInduces tau fibrillization in vitro. Binds to the paired helical filament core via electrostatic interactions with lysine residues. nih.govmdpi.comresearchgate.net
α-SynucleinParkinson's DiseaseInteracts with monomeric α-synuclein but inhibition of fibrillation is mediated by interaction with fibrils/protofibrils and Congo red micelles. Binding involves both electrostatic and hydrophobic forces. nih.govacs.org
Prion Protein (PrP)Prion DiseasesBinds to the protease-sensitive form of PrP, inhibiting the accumulation of the protease-resistant PrPSc form. Interferes with PrP's interaction with glycosaminoglycans. nih.govnih.gov
Transthyretin (TTR)Transthyretin Amyloidosis (ATTR)Used in histological staining to identify TTR amyloid deposits in tissues, such as the heart, confirming the diagnosis of ATTR amyloidosis. researchgate.netjacc.org

Congo Red in Supramolecular Chemistry and Advanced Material Research

Investigation of Self-Assembly and Aggregation Phenomena of Congo Red

The self-assembling nature of Congo red is a cornerstone of its application in supramolecular chemistry. uc.pt Driven primarily by hydrophobic and π–π stacking interactions between its aromatic rings, CR molecules in aqueous solutions spontaneously organize into larger, ordered structures. mdpi.comacs.org

Formation of Ribbon-like Structures and Micelles

In aqueous environments, Congo red is known to form elongated, ribbon-like supramolecular structures. acs.orgnih.govdntb.gov.ua These assemblies are a type of micellar cluster where the planar, polyaromatic portions of the CR molecules associate with each other. acs.orgresearchgate.net This self-organization results in what are often referred to as self-assembled ribbon-like structures (SRLS), which can be visualized as twisted tapes or nanoribbons. nih.govnih.govmdpi.com The formation of these ribbon-shaped micelles is a critical property that enables CR to interact with a variety of other molecules and biological structures. uc.ptnih.gov The stability of these structures is influenced by non-covalent forces, including van der Waals forces, hydrogen bonds, and electrostatic interactions. acs.org These ribbon-like micelles possess a large surface area and high elasticity, properties that are exploited in various applications. acs.org

Dimerization and Higher-Order Aggregations

The self-assembly of Congo red begins with the formation of dimers and subsequently progresses to higher-order aggregates. refeyn.comresearchgate.net The dimerization constant (Kdim) for Congo red in water has been estimated, indicating its tendency to associate even at relatively low, pharmacologically relevant concentrations. nih.gov Studies have shown that in the absence of inducers, certain proteins can exist in equilibrium with CR as monomers, dimers, and trimers. refeyn.com However, under conditions that promote aggregation, Congo red can induce the formation of higher-order oligomers, leading to large supramolecular complexes. refeyn.comnih.gov This tendency to aggregate is particularly pronounced in acidic aqueous solutions, where hydrophobic interactions between the aromatic rings drive the formation of dimers and even more complex aggregates. researchgate.net The process is dynamic, with the distribution of monomers, dimers, and larger aggregates shifting based on concentration and environmental conditions. refeyn.comnih.gov

Supramolecular Interactions with Other Chemical Entities

Congo red's utility extends beyond self-assembly to its complex interactions with other molecules, forming the basis of host-guest chemistry and influencing biological systems.

Host-Guest Chemistry (e.g., Cucurbiturils)

The interaction between Congo red and cucurbit[n]urils (CB[n]), a family of macrocyclic host molecules, has been a subject of study for over a century, yet detailed investigations are more recent. researchgate.netrsc.org Research using techniques like electrospray ionization mass spectrometry (ESI-MS) and NMR has revealed that CR does not typically form traditional host-guest inclusion complexes where it enters the inner cavity of the cucurbituril. rsc.orgrsc.org Instead, the interaction is characterized by the formation of outer-surface adducts. rsc.orgrsc.org

In negative ESI-MS mode, various adducts such as 1:1, 1:2, 2:1, 3:1, and 2:2 CR:CB[n] have been detected for both CB rsc.org and CB nih.gov. rsc.org This suggests that the negatively charged CR anions interact with the hydrogens on the outer surface of the CB[n] molecules. rsc.orgrsc.org The conditions under which these complexes are formed, such as temperature and acidity, can influence the protonation state of the entrapped CR molecules. rsc.orgrsc.org For instance, solid adducts prepared under ambient conditions with CB rsc.org contained unprotonated CR, whereas those prepared hydrothermally (100 °C) with CB nih.gov contained exclusively protonated forms of CR. rsc.orgrsc.org

Table 1: Summary of Congo Red (CR) Interaction with Cucurbit[n]urils (CB[n])

Technique CB[n] Type Observed Interaction / Complex Stoichiometry (CR:CB[n]) Key Findings Reference
ESI-MS CB rsc.org, CB nih.gov 1:1, 1:2, 2:1, 3:1, 2:2 CR forms outer-surface adducts, not inclusion complexes. Interaction occurs between CR anions and the outer surface of CB[n]. rsc.orgrsc.org
Solid-State Characterization CB rsc.org CR@CB rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYP1rfqW7P8BAVNnKukhOG-K3iM0ycA5Kn-lzzAjZ3tn_vTnAZkPMIsz2RVIt7ghpIv81BUprK1-qkFnLkqWi6HqW2yz09xMoaZ7eCnRRycEuIAF41BDNLSYoQPmkZDf-CNUdkFeCslIlo-kdQ5zlqYQ_Fr2VupMZ_nps%3D) Contained only unprotonated CR. rsc.orgrsc.org
Solid-State Characterization CB nih.gov CR@CB nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEyFgdIV_4uhjfsry-liu7Jx4ks_CiaA7jTiHAex4nIZIPUvcLUZDWJqLJXPWCGXJZLk-N0Bl78uOdwuywhSZ6KDMpGHIjJLsE7K-T227euIhzo_HhLsYSKXXk9Mi0LyQA-Ve0%3D) Contained exclusively protonated CR (ammonium and azonium/quinoid forms). rsc.orgrsc.org

Interaction with Phospholipid Membranes

The interaction of Congo red with phospholipid membranes is crucial for its potential role as a drug carrier. nih.govdntb.gov.ua Studies combining Langmuir trough measurements with molecular dynamics (MD) simulations have been employed to understand how CR and its aggregates interact with and traverse model membranes like those made of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). nih.govmdpi.com

Research shows that Congo red has a strong affinity for POPC membranes. mdpi.com MD simulations revealed that individual CR molecules and small clusters can spontaneously enter the region beneath the lipid headgroups. mdpi.com The process typically begins with one of the naphthalene (B1677914) rings of the CR molecule inserting between the headgroups. mdpi.com Both electrostatic and van der Waals interactions are important for this process; the former facilitates the initial insertion, while the latter helps to retain the molecule within the bilayer. nih.govdntb.gov.uamdpi.com When complexed with other molecules, such as the chemotherapeutic drug doxorubicin (B1662922), CR can enhance the transfer of the drug into the bilayer. nih.govdntb.gov.ua

Table 2: Findings from Congo Red (CR) Interaction with Phospholipid Membranes

Methodology Membrane Model Key Observations Inferred Mechanism Reference
Molecular Dynamics (MD) Simulations POPC Bilayer Spontaneous entry of CR molecules and clusters beneath the headgroup region. Initial insertion of a naphthalene ring, followed by stabilization via van der Waals forces. mdpi.com
Langmuir Trough Measurements POPC Monolayer CR demonstrates a strong affinity towards the membrane. Electrostatic interactions promote initial contact, while van der Waals forces stabilize CR within the membrane. nih.govmdpi.com
MD Simulations DPPC Monolayer CR fragments large drug oligomers, and the resulting smaller complexes show increased adsorption to the monolayer. CR acts as a carrier, potentially favoring transfer across the membrane. mdpi.com

Research into Congo Red as a Component in Designed Systems

The unique self-assembling properties and interaction capabilities of Congo red have led to its investigation as a key component in various designed supramolecular systems, particularly in the realm of drug delivery. researchgate.netmdpi.comviamedica.pl The ribbon-like structures formed by CR can intercalate planar drug molecules, such as doxorubicin (DOX), forming stable supramolecular complexes. mdpi.comacs.orgmdpi.com

These CR-drug complexes are being explored as targeted drug delivery systems. nih.govdntb.gov.ua A significant advantage is the selective affinity of CR's supramolecular structures for certain proteins, such as antibodies engaged in immune complexes and serum albumin, while not binding to free antibodies. acs.orgresearchgate.netmdpi.com This property opens the possibility for immunotargeting, where the CR-drug carrier could be directed to specific sites in the body, such as tumors marked by antibodies. acs.orgviamedica.pl

Research has shown that albumin can bind to CR-Dox complexes, potentially acting as a co-transporter that protects the supramolecular structure from being destroyed by dilution in the bloodstream. mdpi.commdpi.com Furthermore, studies using Raman spectroscopy on breast cancer cells demonstrated that CR enhances the delivery and accumulation of DOX within the cells, suggesting it increases the permeability of the drug across biological membranes. mdpi.com These findings highlight the potential of Congo red-based systems to improve the efficacy and safety of therapies by ensuring the targeted delivery and controlled release of potent drugs. nih.gov

Exploration as Supramolecular Carrier Systems for Molecules

The inherent ability of Congo red to form supramolecular assemblies makes it a promising candidate for carrier systems. mdpi.comresearchgate.net These self-assembled structures can encapsulate or intercalate other molecules, particularly those with planar and aromatic features, leading to the formation of co-micellar structures. nih.govacs.org This characteristic is being actively investigated for various applications, including the targeted delivery of therapeutic agents. mdpi.comnih.govacs.org

One notable example is the use of Congo red as a carrier for the chemotherapeutic drug doxorubicin. mdpi.com Research has shown that Congo red can act as "molecular scissors," breaking down doxorubicin aggregates and incorporating the individual molecules into its own smaller clusters. mdpi.com This interaction not only enhances the bioavailability of doxorubicin but also prevents its precipitation in aqueous solutions. mdpi.commdpi.comdntb.gov.ua The resulting doxorubicin/Congo red complexes exhibit properties distinct from the individual components and have demonstrated increased uptake in cancer cells. mdpi.commdpi.comdntb.gov.ua

The formation of these carrier systems is influenced by the molecular structure of Congo red, which consists of a central biphenyl (B1667301) moiety linked to two substituted naphthalene rings via diazo bonds. mdpi.comdntb.gov.ua This planar architecture is crucial for the π–π stacking that drives the self-assembly process. mdpi.com The resulting ribbon-like structures provide a scaffold for intercalating drug molecules, effectively creating a supramolecular carrier system. mdpi.comacs.org

Interaction with Proteins for Carrier Design (e.g., Albumin, Immunoglobulins)

A key aspect of Congo red's potential as a carrier system lies in its interaction with proteins, particularly albumin and immunoglobulins. nih.govmdpi.comnih.gov These interactions are critical for designing targeted drug delivery strategies. nih.govviamedica.pl

Albumin: Albumin, a major plasma protein, has been shown to bind to both free Congo red and its complexes with drugs like doxorubicin. nih.govmdpi.commdpi.comnih.gov This is significant because doxorubicin itself does not directly bind to albumin. mdpi.com By forming a complex with Congo red, doxorubicin can be indirectly associated with albumin, which can then act as a natural carrier in the bloodstream. mdpi.com This three-component system, consisting of albumin, Congo red, and a drug, offers a promising avenue for targeted therapy. mdpi.com The binding of Congo red to albumin is thought to stabilize the supramolecular structure of the dye, preventing its dissociation upon dilution in the blood. mdpi.com This collaboration between albumin and the supramolecular carrier may enhance the transport of drugs. viamedica.pl Theoretical modeling suggests that the binding site for Congo red on albumin is located in the cleft between its pseudo-symmetric domains. researchgate.net

Immunoglobulins: Congo red exhibits selective binding to antibodies that are part of immune complexes, but not to free antibodies. mdpi.commdpi.com This property is particularly valuable for immunotargeting, where the goal is to deliver drugs specifically to sites of inflammation or disease marked by immune complexes. researchgate.netviamedica.pl Studies have shown that Congo red can accumulate in areas with specific immune complexes. viamedica.pl While individual, partly unfolded immunoglobulin light chains can bind a few molecules of Congo red, larger and more compact structures like heat-aggregated immunoglobulins (HAI) can bind both free Congo red and its larger complexes with doxorubicin. nih.govmdpi.comnih.gov Interestingly, it has been observed that albumin-bound Congo red-doxorubicin complexes can be transferred to HAI, suggesting a potential mechanism for targeted release at sites with aggregated immunoglobulins. nih.govnih.gov

The interaction of Congo red with proteins is often dependent on the protein's conformational state. It tends to bind to regions with beta-sheet structures or unfolded random coils, which can become exposed during function-related structural changes. nih.gov

Table 1: Interaction of Congo Red and Congo Red-Doxorubicin Complexes with Proteins

Interacting Protein Binds Free Congo Red (CR) Binds CR-Doxorubicin (CR-Dox) Complex Key Findings
Albumin Yes nih.govmdpi.commdpi.comnih.gov Yes nih.govmdpi.commdpi.comnih.gov Forms a three-component carrier system (Albumin-CR-Dox) mdpi.com; Stabilizes CR supramolecular structure mdpi.com.
Immunoglobulins (in immune complexes) Yes mdpi.commdpi.com Yes nih.govmdpi.comnih.gov Enables targeted delivery to sites with immune complexes researchgate.netviamedica.pl; Transfer of CR-Dox from albumin to heat-aggregated immunoglobulins observed nih.govnih.gov.
Heated Immunoglobulin Light Chain Lλ Yes nih.govmdpi.comnih.gov No nih.govmdpi.comnih.gov Binding is dependent on the size and compactness of the CR complex nih.govnih.gov.
Modulation of Molecular Transfer Across Membranes

The ability of Congo red to act as a carrier system extends to its influence on the transport of molecules across biological membranes. mdpi.com This modulation is a critical step for the intracellular delivery of drugs.

Research using model membranes, such as those made of phosphatidylcholine, has provided insights into this process. mdpi.com Molecular dynamics simulations and Langmuir trough measurements have shown that Congo red has a strong affinity for phospholipid membranes and can spontaneously insert itself into the bilayer. mdpi.comdntb.gov.ua

When complexed with doxorubicin, Congo red can facilitate the transfer of the drug into the membrane. mdpi.comdntb.gov.ua This is particularly beneficial for the neutral form of doxorubicin, as it enhances its otherwise weak electrostatic interactions with the membrane. mdpi.com The adsorption process is driven by both electrostatic and van der Waals interactions between the Congo red/doxorubicin aggregates and the lipid molecules. mdpi.comdntb.gov.ua While Congo red promotes the adsorption of doxorubicin onto the bilayer, this does not necessarily translate to an immediate increase in the rate of transfer across the entire membrane. mdpi.com

Studies with MCF7 breast cancer cells have demonstrated that using Congo red as a carrier significantly enhances the penetration and accumulation of doxorubicin within the cells compared to administering doxorubicin alone. mdpi.com The presence of Congo red was found to increase the uptake of doxorubicin by approximately twofold, suggesting that it increases the permeability of the drug across the cell membrane. mdpi.com This enhanced bioavailability was observed even at very low concentrations of doxorubicin when delivered via the Congo red carrier system. mdpi.com

Table 2: Effect of Congo Red on Doxorubicin (DOX) Accumulation in MCF7 Cells

Treatment DOX Concentration Stimulation Time Relative DOX Accumulation
DOX alone 100 nM 1 h Comparable to 1 nM DOX/CR at 1h mdpi.com
DOX/CR Complex 1 nM 1 h Positive effect observed mdpi.com
DOX/CR Complex Various Various ~2 times greater than DOX alone mdpi.com

Analytical and Sensing Applications of Congo Red in Research

Spectrophotometric and Optical Detection Methodologies

The unique spectral characteristics of Congo red have made it a valuable chromogenic agent in the development of sensitive and selective spectrophotometric and optical sensing systems. Researchers have explored its use in conjunction with nanomaterials to enhance detection capabilities.

Development of Nanosilver-Catalyzed Spectrophotometric Procedures

The catalytic properties of silver nanoparticles (AgNPs) have been exploited to create sensitive spectrophotometric methods for the determination of Congo red. One such procedure is based on the nanosilver-catalyzed oxidation of Congo red by an oxidizing agent like potassium iodate (B108269) or potassium bromate (B103136) in a hydrochloric acid medium. tandfonline.comtandfonline.com The reaction rate, which is typically slow, is significantly increased in the presence of AgNPs, leading to a measurable change in the absorbance of the solution. tandfonline.com This catalytic effect allows for the quantification of Congo red at low concentrations. tandfonline.comtandfonline.com

The method involves monitoring the change in absorbance at a specific wavelength, typically around 500 nm. tandfonline.com A linear relationship has been established between the absorbance change and the concentration of Congo red, enabling its quantitative determination in samples such as river water. tandfonline.comtandfonline.com While this method is sensitive and can be performed at room temperature, it is susceptible to interference from certain metal ions like Cu(II), Fe(III), and Cr(VI). tandfonline.comtandfonline.com However, these interferences can often be mitigated through the use of masking agents. tandfonline.comtandfonline.com

Table 1: Performance of Nanosilver-Catalyzed Spectrophotometric Detection of Congo Red

Parameter Value Reference
Principle Nanosilver-catalyzed oxidation of Congo Red by potassium iodate tandfonline.comtandfonline.com
Linear Range 0.8–240 mg L⁻¹ tandfonline.comtandfonline.com
Detection Limit 0.6 mg L⁻¹ tandfonline.comtandfonline.com
Key Features Sensitive, operates at room temperature tandfonline.com
Interferences Cu(II), Fe(III), Cr(VI) tandfonline.comacs.orgnih.gov

Quantum Dot-Based Colorimetric and Fluorescent Sensing Systems

Quantum dots (QDs) have emerged as versatile tools in analytical chemistry due to their unique optical and electronic properties. acs.orgnih.gov They have been successfully integrated into sensing systems for Congo red, offering both colorimetric and fluorescent detection modalities.

Colorimetric Detection: Iron oxide quantum dots (IOQDs) have been utilized to develop colorimetric sensors for Congo red. acs.orgnih.gov The principle behind this method lies in the strong intermolecular interactions between the surface of the IOQDs and the Congo red molecules. acs.orgresearchgate.net This interaction induces a distinct color change in the solution, shifting from red to blue, which can be observed with the naked eye and quantified using UV-vis spectrometry. acs.org The absorbance at specific wavelengths (e.g., 572 nm) increases proportionally with the concentration of Congo red. acs.orgresearchgate.net This method demonstrates good linearity and selectivity for Congo red over other dyes. acs.orgnih.gov

Fluorescent Sensing: Fluorescent nanosensors for Congo red have been developed using various types of quantum dots, including nitrogen-doped carbon quantum dots (N-CQDs). researchgate.net These sensors operate on principles such as the inner filter effect (IFE) and static quenching. researchgate.netresearchgate.net The fluorescence of the QDs is quenched in the presence of Congo red, and the degree of quenching correlates with the concentration of the dye. This approach offers high sensitivity and selectivity, with some systems achieving very low detection limits. researchgate.netresearchgate.net

Table 2: Quantum Dot-Based Sensing Systems for Congo Red

Sensor Type Quantum Dot Principle Detection Limit Linear Range Reference
Colorimetric Iron Oxide QDs (IOQDs) Intermolecular interaction, color change 0.89 μM 2–50 μM acs.orgnih.govresearchgate.net
Fluorescent Nitrogen-doped Carbon QDs (N-CQDs) Inner Filter Effect, Static Quenching 0.089 μM 0.5–300 μM researchgate.net
Fluorescent YG-CQDs Fluorescence Quenching 0.03 & 0.04 μg mL⁻¹ 0.5-50 & 50-170 μg mL⁻¹ researchgate.net

Smartphone-Assisted Detection Platforms

To facilitate on-site and real-time analysis, quantum dot-based sensing systems have been integrated with smartphone technology. nih.govresearchgate.netresearchgate.net These platforms leverage the built-in camera of a smartphone to capture images of the colorimetric sensor's response to Congo red. researchgate.netresearchgate.net

In a typical setup, the color change induced by the interaction between IOQDs and Congo red is photographed. acs.orgresearchgate.net A dedicated mobile application is then used to analyze the color data from the image, specifically the RGB (Red, Green, Blue) values. nih.govresearchgate.net Research has shown a linear relationship between the concentration of Congo red and the ratio of the blue to red (B/R) channel values. nih.govresearchgate.netnih.gov This approach provides a convenient, low-cost, and rapid method for the quantitative detection of Congo red in real samples, with detection limits comparable to or even lower than traditional spectrophotometric methods. nih.govresearchgate.net The high recovery rates and low relative standard deviations achieved in studies demonstrate the feasibility and accuracy of these smartphone-based platforms. acs.org

Table 3: Smartphone-Assisted Detection of Congo Red using IOQDs

Parameter Value Reference
Principle Analysis of RGB color data from IOQD-based sensor nih.govresearchgate.net
Analytical Metric Blue-to-Red (B/R) channel ratio nih.govresearchgate.netnih.gov
Linear Range 1–50 μM nih.gov
Detection Limit 0.58 μM nih.govresearchgate.netnih.gov
Key Advantages Convenient, fast, low-cost, suitable for on-site detection nih.govresearchgate.net

Research on Congo Red as a pH Indicator in Specific Research Contexts

Congo red is well-established as a pH indicator, exhibiting a distinct color transition from blue at pH 3.0 to red at pH 5.0. scbt.comacs.orgnih.gov This property is attributed to tautomeric shifts in its molecular structure in response to changes in hydrogen ion concentration. scbt.com Its utility as a pH indicator extends across various scientific disciplines.

In laboratory settings , it is a fundamental tool for acid-base titrations and experiments where a clear visual endpoint is required. chemiis.comennoreindiachemicals.com In environmental science , Congo red is used to assess the pH of water and soil samples, providing a rapid means to monitor for fluctuations that could impact ecosystems. chemiis.com

In the field of medical research and diagnostics , Congo red's pH-indicating properties are applied in the study of pathological samples. chemiis.com It can help in assessing pH levels in tissues, which can be relevant in certain disease states. chemiis.com For instance, it has been used as a laboratory aid in testing for the presence of free hydrochloric acid in gastric contents. researchgate.net Furthermore, its ability to stain amyloid deposits in tissues, a process influenced by local microenvironments, links its colorimetric properties to diagnostic applications in histology. nih.govchemiis.comsigmaaldrich.com Research has also explored its use in fiber-optic pH sensors, where it is immobilized on a substrate for continuous and sensitive pH monitoring. researchgate.net

Table 4: pH Indicating Properties of Congo Red

pH Range Color Reference
< 3.0 Blue / Blue-Violet scbt.comacs.orgnih.gov
> 5.0 Red scbt.comacs.org
3.0 - 5.0 Transition researchgate.net

Environmental Research Applications of Congo Red

Adsorption-Based Remediation Studies

Adsorption is a widely explored method for dye removal due to its efficiency and the potential for adsorbent regeneration.

A diverse range of materials has been investigated for their capacity to adsorb Congo red. These materials are characterized by their high surface area, porosity, and specific surface chemistries that facilitate dye uptake.

Metal-Organic Frameworks (MOFs): A novel cationic copper-organic framework has demonstrated high selectivity for Congo red adsorption. doi.org Characterization revealed a three-dimensional cage structure that is significant for the separation and purification of the dye. doi.org Another study on a ZnCuCr-based MOF confirmed strong interactions between the dye and the MOF framework, which maintained its crystalline structure after adsorption. acs.org Zeolitic imidazolate framework-8 (ZIF-8) has also been shown to have a large surface area and strong interactions with Congo red molecules. tandfonline.com

Bentonite (B74815) and Hydroxyapatite (B223615): Natural adsorbents like bentonite and hydroxyapatite (HAp) have been systematically studied for Congo red removal. nih.gov Characterization through XRD, FTIR, and SEM analysis has been performed to understand their adsorption capabilities. nih.gov HAp derived from tuna fish bones has been shown to be a nanoscale, mesoporous material with a high specific surface area. rsc.org Composites of hydroxyapatite with superparamagnetic iron oxide nanoparticles (SPIONs) have also been synthesized and characterized, demonstrating potential for magnetic separation after adsorption. pan.pl

Magnetic Nanofibers: Magnetic NiFe2O4 nanofibers have been presented as an efficient adsorbent for Congo red removal. mdpi.com

Bio-nanocomposites: Composites of hydroxyapatite and chitosan (B1678972) have been developed for Congo red removal. researchgate.net These composites leverage the properties of both materials to enhance adsorption. Magnetic chitosan composite microparticles with a honeycomb-like porous structure have also been prepared. ncsu.edu

Shell Powders: Various shell powders, including those from shrimp, Mytilus edulis, and walnuts, have been investigated as low-cost adsorbents. tandfonline.comrhhz.netresearchgate.net Treated shrimp shell powder exhibited a higher adsorption capacity than its raw form. researchgate.net Walnut shell powder was carbonized with phosphoric acid to create activated carbon. tandfonline.com

Activated Carbon: Activated carbon derived from various sources, such as jujube seeds, rice husks, and bituminous coal, is a common adsorbent for Congo red. scirp.orgnih.govbohrium.comajol.info These materials are characterized by their porous structure and surface chemistry. scirp.orgbohrium.com Composites of activated carbon with Fe3O4 have also been synthesized. qu.edu.qa

To understand the efficiency and mechanism of adsorption, kinetic and isotherm models are applied to experimental data.

The pseudo-second-order kinetic model has been found to accurately describe the adsorption of Congo red onto a wide range of adsorbents, suggesting that chemisorption is often the rate-limiting step. doi.orgacs.orgnih.govrsc.orgpan.pltandfonline.comrhhz.netresearchgate.netscirp.orgbohrium.comajol.infonih.govnih.govnih.goviosrjournals.org This model's good fit is often confirmed by high correlation coefficients (R²) and the close agreement between experimental and calculated adsorption capacities. nih.govscirp.orgnih.gov

Adsorption isotherm models, such as the Langmuir and Freundlich models , are used to describe the equilibrium characteristics of adsorption.

The Langmuir model , which assumes monolayer adsorption on a homogeneous surface, has been found to fit the data well for adsorbents like ZnCuCr-based MOFs, activated walnut shell powder, and hydroxyapatite/chitosan composites. acs.orgpan.plresearchgate.nettandfonline.com

The Freundlich model , which describes multilayer adsorption on a heterogeneous surface, has been a better fit for adsorbents like activated carbon from jujube seeds and sawdust. scirp.orgnih.govchemrxiv.org

The following table summarizes the fitting of different models for various adsorbents:

Interactive Data Table: Adsorption Model Fitting for Congo Red Removal
Adsorbent Best Fit Kinetic Model Best Fit Isotherm Model Reference
Activated Carbon (Jujube Seeds) Pseudo-Second-Order Freundlich scirp.org
Cu-MOF Pseudo-Second-Order - doi.org
Fe/Al Di-Metal Nanocomposite - Langmuir, Freundlich mdpi.com
Activated Carbon Pseudo-Second-Order Freundlich nih.gov
Sawdust Pseudo-Second-Order Freundlich nih.gov
ZnCuCr-MOF Pseudo-Second-Order Langmuir acs.org
Hydroxyapatite & Bentonite Pseudo-Second-Order - nih.gov
Coal-Based Activated Carbon Pseudo-Second-Order Langmuir bohrium.com
NaOH-Activated Glauconite Pseudo-Second-Order Freundlich mdpi.com
Cyanoguanidine-Modified Chitosan Pseudo-Second-Order Langmuir nih.govbohrium.commdpi.com
Activated Walnut Shell Pseudo-Second-Order Langmuir tandfonline.com
Calcinated Mytilus edulis Shell Pseudo-Second-Order Freundlich rhhz.net
Rice Husk Adsorbents Pseudo-Second-Order Langmuir/Freundlich ajol.info
Shrimp Shell Powder Pseudo-Second-Order Langmuir researchgate.net
Magnetic Chitosan Microparticles Pseudo-Second-Order Langmuir ncsu.edu
Hydroxyapatite/Chitosan Composite Pseudo-Second-Order Langmuir researchgate.net
Hydroxyapatite Pseudo-Second-Order Langmuir, Freundlich nih.gov
Breadfruit Seed Shell Powder Pseudo-Second-Order Freundlich iosrjournals.org
SPION/HAp Composite Pseudo-Second-Order Langmuir pan.pl
Carbon-Containing Bone HAp Pseudo-Second-Order Langmuir rsc.org

The removal of Congo red by adsorption is governed by various interactions between the dye molecules and the adsorbent surface.

Electrostatic Interactions: This is a key mechanism, particularly with charged adsorbents. For instance, the adsorption of the anionic Congo red dye is favored on positively charged surfaces. doi.orgtandfonline.comrsc.orgresearchgate.netnih.gov The surface charge of the adsorbent, which can be influenced by the solution's pH, plays a crucial role. rsc.org

Van der Waals Interactions: These forces also contribute to the adsorption process, as seen in studies with bentonite and hydroxyapatite. doi.orgnih.gov

Hydrogen Bonding: The formation of hydrogen bonds between the functional groups on the dye molecule (like –SO3 and –NH2) and the adsorbent surface is another significant interaction. doi.orgrsc.orgresearchgate.netnih.govbohrium.com

π-π Interactions: The aromatic rings of the Congo red molecule can engage in π-π stacking interactions with the surface of certain adsorbents, such as MOFs. doi.orgtandfonline.comresearchgate.net

For an adsorption process to be economically viable and sustainable, the regeneration and reuse of the adsorbent are crucial.

Studies have shown that adsorbents like hydroxyapatite and bentonite can be regenerated and retain a significant portion of their adsorption capacity after multiple cycles. nih.gov Hydroxyapatite retained 75% and bentonite 60% of their capacity after five cycles. nih.gov

Fe-HAp has demonstrated a high regeneration efficiency of 92%. mdpi.com

Activated carbon can be regenerated using techniques like surfactant-enhanced carbon regeneration (SECR), with anionic surfactants showing better performance than cationic ones. nih.gov

Walnut shell-based activated carbon was regenerated using hydrochloric acid and maintained a high adsorption capacity for three consecutive cycles. tandfonline.com

Magnetic chitosan composite microparticles have been successfully reused for multiple cycles with only a slight decrease in adsorption efficiency. ncsu.edu After five cycles, the removal rate of Congo red was still over 80%. ncsu.edu

Kaolin-impregnated aminated chitosan composite beads showed excellent reusability for eight sequential cycles. bohrium.com

Fe2O3-modified dolomite (B100054) composites maintained a stable removal rate of 97% after five cycles. mdpi.com

Degradation-Based Remediation Studies

In addition to adsorption, the degradation of Congo red into less harmful compounds is another important remediation strategy.

Photocatalysis utilizes semiconductor nanomaterials that, upon irradiation with light, generate reactive oxygen species capable of degrading organic pollutants like Congo red.

Zinc Oxide Nanoparticles (ZnO NPs): ZnO NPs have been widely investigated for the photocatalytic degradation of Congo red. alzahra.ac.irwu.ac.thunibo.itmdpi.comresearchgate.net Their effectiveness is influenced by factors such as particle morphology, with rod-shaped nanoparticles showing higher efficiency than spherical or sheet-like forms. alzahra.ac.ir The degradation efficiency can reach up to 97% in two hours. alzahra.ac.ir Green synthesis methods for ZnO NPs, using plant extracts like pineapple skin, have been explored to create more environmentally friendly catalysts. wu.ac.th Doping ZnO NPs with other elements, such as nitrogen and silver, can enhance their photocatalytic activity by reducing the band gap and decreasing the recombination rate of electron-hole pairs. unibo.it

Gold Nanoparticles (AuNPs): Activated carbon coated with gold nanoparticles has been used for the removal of Congo red. d-nb.info This system demonstrated effective removal, and the adsorbent could be recycled for multiple successive adsorption-desorption cycles. d-nb.info

Bioremediation Approaches (Mycoremediation, Laccases)

Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of textile effluents containing dyes like Congo Red. Mycoremediation, which utilizes the metabolic capabilities of fungi, has been a significant area of research for degrading this persistent diazo dye. ijsrset.cominteresjournals.org Fungi are effective due to their production of potent, non-specific extracellular enzymes and their ability to adapt to harsh environmental conditions. nih.gov

Several fungal species have demonstrated the ability to decolorize and degrade Congo Red. Studies have successfully employed filamentous fungi such as Aspergillus niger, Aspergillus flavus, Pleurotus ostreatus, Penicillium chrysogenum, and Cladosporium rubrum. nih.govresearchgate.net For instance, Aspergillus flavus has shown a high decolorizing rate, achieving 98.86% removal of Congo Red within 96 hours through a combination of biosorption and subsequent biodegradation. nih.gov Similarly, research on Aspergillus niger indicated a decolorization rate of 96% at an optimal dye concentration of 0.25 g/L. nih.gov The efficiency of mycoremediation is influenced by several factors, including pH, temperature, initial dye concentration, and the availability of nutrients. nih.govnih.govresearchgate.net For example, decolorization can be poor if the dye is the only nitrogen source, but improves significantly when the growth medium is supplemented with nutrients like fertilizer. nih.govresearchgate.net

The primary mechanism behind the fungal degradation of Congo Red involves extracellular ligninolytic enzymes, particularly laccases. nih.govresearchgate.net Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them highly effective for dye degradation. scispace.comnih.gov The degradation of azo dyes like Congo Red by laccase typically begins with an asymmetric cleavage of the azo bond (-N=N-). scispace.comsemanticscholar.org This initial cleavage is a non-specific free-radical mechanism that avoids the formation of toxic aromatic amines, which can be a drawback of anaerobic bacterial degradation. nih.gov The process is followed by further oxidative reactions, including desulfonation and deamination, which break down the complex dye molecule into simpler, less toxic compounds. researchgate.netscispace.comsemanticscholar.org The efficacy of laccase has been demonstrated in various studies; for instance, immobilized laccase from Streptomyces sviceus achieved 92% decolorization of Congo Red within 24 hours. semanticscholar.org

Interactive Data Table: Mycoremediation of Congo Red by Fungal Species

Fungal SpeciesInitial Dye Conc.ConditionsTimeDecolorization Efficiency (%)Reference
Aspergillus flavus0.05 g/LShaking, Optimized pH & Temp96 h98.86 nih.gov
Aspergillus niger200 mg/LShaking (120-150 rpm), pH 5, 28°C6 days>97 researchgate.net
Aspergillus niger0.25 g/LNot specifiedNot specified96 nih.gov
Aspergillus terreusNot specifiedIncubation72 h34.59 rdd.edu.iq
Pleurotus ostreatus0.05 g/LShaking, Optimized pH & TempNot specified82.1-100 nih.govnih.gov
Ceriporia lacerata0.05 - 0.5 mg/mlNot specifiedNot specified>85 nih.gov
Trichoderma virens (living)50 mg/LNot specified24 h94 mdpi.com
Trichoderma viride (living)50 mg/LNot specified24 h95 mdpi.com
Immobilized Laccase (S. sviceus)Not specifiedNot specified24 h92 semanticscholar.org
Purified Laccase (S. sviceus)Not specifiedNot specified24 h78 semanticscholar.org

Advanced Oxidation Processes in Congo Red Degradation Research

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to degrade persistent organic pollutants like Congo Red through the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). researchgate.netdoaj.org These radicals are powerful, non-selective oxidizing agents that can lead to the partial or complete mineralization of complex dye molecules. core.ac.ukresearchgate.net Research has explored various AOPs for the effective degradation of Congo Red in aqueous solutions.

Photocatalysis: This process typically involves a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which generates electron-hole pairs upon irradiation with UV or visible light. mdpi.commdpi.com These charge carriers react with water and oxygen to produce hydroxyl radicals. Studies have demonstrated high degradation efficiencies for Congo Red using TiO₂-based photocatalysis. For example, hydrothermally synthesized nanocrystalline TiO₂ achieved complete decolorization of a Congo Red solution within 30 minutes under visible light. nih.gov The efficiency of photocatalysis is dependent on parameters such as catalyst concentration, pH, and light intensity. mdpi.commdpi.com Research has shown that modifying TiO₂, for instance by doping, can enhance its photocatalytic activity under visible light, with some studies reporting up to 100% degradation under optimal conditions. mdpi.com One study achieved 98.28% degradation in 90 minutes using a specific TiO₂ formulation under UV light at a pH of 5.5. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. researchgate.netarpnjournals.org The reaction is significantly accelerated by UV irradiation in the photo-Fenton process. tsijournals.com This method has proven highly effective for Congo Red removal. One study reported 99.92% degradation of a 5 ppm Congo Red solution within 15 minutes using a photo-Fenton system (H₂O₂/Fe²⁺/UV) at an optimal pH of 3. researchgate.netcore.ac.uk The efficiency is influenced by the concentrations of H₂O₂ and Fe²⁺, as well as the pH of the solution. arpnjournals.orgresearchgate.net

Ozonation: Ozonation involves the use of ozone (O₃), a strong oxidant, to break down pollutants. thaiscience.infocmu.ac.th The reaction can occur directly with the dye molecule or indirectly through the formation of hydroxyl radicals, particularly at higher pH values. bioline.org.br Ozonation leads to rapid decolorization by cleaving the chromophoric groups of the dye. bioline.org.br Studies have shown that over 85% of Congo Red can be removed within an hour, with efficiency being higher in both acidic (pH 4) and alkaline (pH 10) conditions compared to neutral pH. thaiscience.infocmu.ac.th Catalytic ozonation, using catalysts like Cu(NO₃)₂, can further enhance performance, achieving 90% color removal in 48 minutes. thaiscience.info

Ultrasound-Assisted Degradation (Sonolysis): This method uses high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and collapse of micro-bubbles in the liquid. mdpi.commod.gov.my This collapse creates localized hot spots with extreme temperatures and pressures, leading to the generation of hydroxyl radicals. Combining ultrasound with other processes, such as the Fenton reaction (sono-Fenton), can create a synergistic effect. A sono-Fenton process resulted in 83% degradation and 89% COD removal of a Congo Red solution after 60 minutes. pjoes.com Another study using ultrasound with mechanical stirring and iron powder achieved a degradation rate of over 99% in 30 minutes. mdpi.com

Interactive Data Table: Degradation of Congo Red using Advanced Oxidation Processes (AOPs)

AOP MethodCatalyst/ReagentsConditionsTimeDegradation Efficiency (%)Reference
PhotocatalysisTiO₂ (nanocrystalline)Visible light30 min100 nih.gov
PhotocatalysisTiO₂UV light, pH 5.5, 0.05g TiO₂90 min98.28 mdpi.com
PhotocatalysisTiO₂UV lamp30 min66.99 ajol.info
Photo-FentonH₂O₂/Fe²⁺/UVpH 3, 0.2M H₂O₂, 0.02M Fe²⁺15 min99.92 researchgate.netcore.ac.uk
OzonationO₃pH 10 (alkaline)1 h>85 thaiscience.infocmu.ac.th
Catalytic OzonationO₃ / Cu(NO₃)₂pH 10 (alkaline)48 min90 thaiscience.info
Sono-FentonUltrasound / H₂O₂ / FeSO₄pH 3.5, 80W power60 min83 pjoes.com
SonocatalysisUltrasound / Iron PowderMechanical stirring, 50°C30 min>99 mdpi.com

Synthetic and Derivatization Research of Congo Red

Methodologies for Congo Red Synthesis in Academic Settings

The synthesis of Congo red, a diazo dye, is a classic and illustrative example of aromatic chemistry frequently taught in academic laboratories. acs.org The fundamental process involves a two-step reaction sequence starting from benzidine (B372746) and naphthionic acid (also known as 4-amino-1-naphthalenesulfonic acid). core.ac.uknih.gov

The primary methodology involves the bis-diazotization of benzidine. In this step, benzidine is treated with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at cold temperatures (typically 0–5 °C). This reaction converts the two primary amino groups of benzidine into highly reactive diazonium salt groups, forming a tetraazonium salt intermediate.

The second step is the azo coupling reaction. The freshly prepared, unstable benzidine tetraazonium salt is reacted with two molar equivalents of naphthionic acid. This electrophilic substitution reaction is carefully controlled, particularly with respect to pH, to ensure the coupling occurs at the desired position on the naphthalene (B1677914) ring system. The result is the formation of the symmetrical Congo red molecule, which is the sodium salt of 3,3'-([1,1'-biphenyl]-4,4'-diyl)bis(4-aminonaphthalene-1-sulfonic acid). nih.gov

StepReactantsReagentsKey ConditionsIntermediate/Product
1. Bis-diazotization BenzidineSodium nitrite, Hydrochloric acidLow temperature (0-5 °C) to ensure stability of the diazonium salt.Benzidine tetraazonium chloride
2. Azo Coupling Benzidine tetraazonium chloride, Naphthionic acid (2 equivalents)pH control (often using a buffer like sodium acetate)Low temperature, controlled addition of reagents.Congo red

Research on Derivatives of Congo Red and their Novel Properties

Due to certain limitations of Congo red, including its potential toxicity and moderate fluorescence, extensive research has been conducted to synthesize derivatives with improved or entirely new functionalities. researchgate.netplos.orgresearchgate.net These modifications often target the central biphenyl (B1667301) core, the terminal naphthalene rings, or the functional groups attached to them.

Schiff Base Derivatives A notable area of research involves the synthesis of Schiff base derivatives of Congo red. These compounds are typically prepared through the condensation reaction of the primary amino groups on Congo red with various aromatic aldehydes. scirp.orgscirp.org Modern synthetic techniques, such as microwave irradiation using a catalytic amount of dimethylformamide (DMF), have been shown to facilitate this reaction efficiently, offering good yields in short reaction times. scirp.orgscirp.org The formation of the azomethine group (C=N) in these Azo-Schiff base compounds makes them excellent ligands, opening up potential applications in coordination chemistry for the formation of stable complexes with transition metal ions. scirp.orgscirp.org

Fluorescent Analogues for Enhanced Amyloid Detection Congo red is historically used as a histological stain for amyloid deposits due to its ability to bind to the characteristic cross-β sheet structure of amyloid fibrils. plos.org However, its fluorescence upon binding is relatively weak. plos.org To overcome this, researchers have developed novel fluorescent analogues.

DSNAF : One such derivative is the disodium (B8443419) salt of 2,7-(1-amino-4-sulfo-2-naphthylazo)fluorene (DSNAF). cyberleninka.runih.gov Its synthesis involves replacing the central, conformationally flexible benzidine core of Congo red with a more rigid 2,7-diaminofluorene (B165470) unit, which is then subjected to diazotization and coupling with naphthionic acid. cyberleninka.runih.gov The resulting DSNAF molecule exhibits significantly higher fluorescence intensity when bound to amyloid fibrils and lower background tissue fluorescence, allowing for more sensitive and specific detection of amyloid deposits. cyberleninka.runih.gov

FSB : Another important derivative is (E,E)-1-fluoro-2,5-bis(3-hydroxycarbonyl-4-hydroxy) styrylbenzene (FSB). plos.org While Congo red can bind nonspecifically to other components like cellulose (B213188) in bacterial biofilms, FSB was developed for specifically staining functional amyloid curli in E. coli. plos.org FSB binds to curli with an affinity comparable to Congo red but displays substantially greater fluorescence upon binding and, crucially, does not bind to the cellulosic components of the biofilm. plos.org

Derivatives with Anti-Prion Activity Congo red is known to inhibit the aggregation of the abnormal prion protein (PrP-res), the causative agent of transmissible spongiform encephalopathies. researchgate.net However, its inherent toxicity, linked to the benzidine structure, makes it unsuitable for therapeutic use. researchgate.net Research has focused on designing safer and more potent analogues. researchgate.netresearchgate.net Synthetic strategies have included replacing the carcinogenic benzidine moiety with less toxic structural units and substituting the sulfonate groups with carboxyl groups, which can be done without a major loss of anti-prion activity. researchgate.net This has led to the development of several analogues that show potent inhibition of PrP-res formation in infected cell lines at nanomolar concentrations, with one lead compound showing an EC₅₀ value between 25 and 50 nM. researchgate.net

Derivatives for Chromatographic Applications The unique chemical structure of Congo red has also been exploited in the field of separation science. A novel multimode stationary phase for nano-flow High-Performance Liquid Chromatography (HPLC) was developed by chemically bonding Congo red to a silica (B1680970) support. rsc.org This derivatized silica phase exhibits a unique "hydrophobically-assisted ion-exchange" mechanism. rsc.org This material has proven successful in separating a diverse range of analytes, including poly-aromatic hydrocarbons, parabens, acids, bases, and nucleosides, demonstrating its versatility and potential as a valuable tool in modern chromatography. rsc.org

Derivative TypeSynthetic StrategyNovel Property or ApplicationSource(s)
Schiff Bases Condensation of Congo red's amino groups with aromatic aldehydes.Potential as ligands in coordination chemistry. scirp.orgscirp.org
Fluorescent Analogue (DSNAF) Replacement of the benzidine core with a fluorene (B118485) unit.Enhanced fluorescence for sensitive and specific amyloid detection. cyberleninka.runih.gov
Fluorescent Analogue (FSB) Styrylbenzene-based structure.High fluorescence and specific staining of curli amyloid fibers. plos.org
Anti-Prion Analogues Replacement of the benzidine core and/or sulfonate groups.Inhibition of abnormal prion protein formation with reduced toxicity. researchgate.netresearchgate.net
HPLC Stationary Phase Covalent bonding of Congo red to a silica support.Multimode separation capability for nano-flow HPLC. rsc.org

Q & A

Q. How can researchers optimize Congo red staining protocols for amyloid detection in histopathological studies?

  • Methodological Answer : To optimize staining, validate pH-dependent binding specificity by testing buffer systems (e.g., phosphate vs. acetate buffers) and incubation times. Use polarized microscopy to confirm apple-green birefringence . Incorporate controls such as pre-treatment with potassium permanganate to distinguish amyloid subtypes, and quantify staining consistency via spectrophotometric analysis of dye retention .

Q. What experimental design considerations are critical for validating Congo red’s specificity in tissue samples with confounding dyes?

  • Methodological Answer : Employ comparative staining with thioflavin T or Sirius red to assess cross-reactivity. Use spectral imaging to isolate Congo red’s emission profile and rule out false positives. Include negative controls (e.g., amyloid-free tissues) and statistical validation (e.g., Cohen’s kappa for inter-rater reliability) .

Q. How should adsorption experiments be designed to study Congo red’s interaction with cellulose-based materials?

  • Methodological Answer : Conduct batch adsorption studies under controlled variables (pH, temperature, initial dye concentration). Use Langmuir and Freundlich isotherm models to analyze equilibrium data and infer monolayer vs. multilayer adsorption mechanisms. Validate results with FTIR to identify functional groups involved in binding .

Advanced Research Questions

Q. How can contradictions in Congo red adsorption data across studies be systematically resolved?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies by normalizing variables (e.g., surface area of adsorbents, ionic strength). Use sensitivity analysis to identify dominant factors (e.g., pH > temperature). Replicate experiments with standardized materials (e.g., cellulose purity ≥99%) and report confidence intervals for adsorption capacities .

Q. What interdisciplinary approaches integrate Congo red’s chemical properties with biological applications in neurodegeneration research?

  • Methodological Answer : Combine Congo red’s amyloid-binding affinity with fluorescence lifetime imaging (FLIM) to quantify aggregation kinetics in live cell models. Pair this with transcriptomic analysis (RNA-seq) to correlate dye retention with proteostatic gene expression. Validate using transgenic animal models with amyloid-beta overexpression .

Q. Which statistical models best address replication challenges in Congo red-based adsorption efficiency studies?

  • Methodological Answer : Employ mixed-effects models to account for batch variability in adsorbent synthesis. Use Bayesian hierarchical modeling to pool data from heterogeneous studies, incorporating priors for material porosity and dye concentration. Apply machine learning (e.g., random forests) to predict adsorption efficiency from material properties .

Methodological Frameworks

  • For experimental rigor : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .
  • For data collection : Use Google Scholar to identify peer-reviewed protocols and avoid non-academic sources (e.g., ) .
  • For interdisciplinary studies : Align research questions with PICO (Population, Intervention, Comparison, Outcome) frameworks to ensure clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.